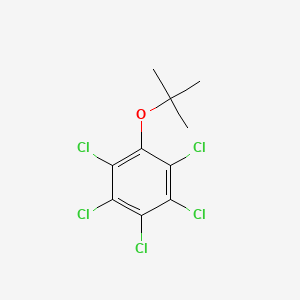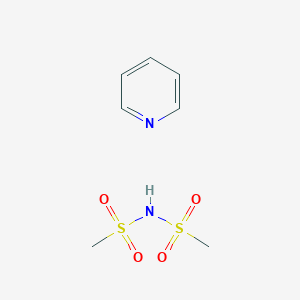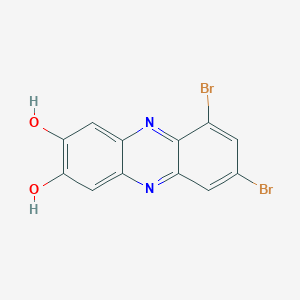
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by its unique structure, which includes a tert-butyl group, two phenyl groups, and a phenylsulfanyl group attached to an azetidinone ring. The presence of these groups imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butylamine with diphenylacetyl chloride to form an intermediate, which is then reacted with phenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The azetidinone ring can interact with enzyme active sites, leading to the inhibition of enzyme activity. Additionally, the phenylsulfanyl group can interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfanyl)azetidin-2-one can be compared with other similar compounds, such as:
1-tert-Butyl-3,3-diphenylazetidin-2-one: Lacks the phenylsulfanyl group, which may result in different chemical reactivity and biological activity.
1-tert-Butyl-3,3-diphenyl-4-(methylsulfanyl)azetidin-2-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its chemical properties and interactions.
1-tert-Butyl-3,3-diphenyl-4-(phenylsulfonyl)azetidin-2-one: Contains a phenylsulfonyl group, which may impart different chemical and biological properties compared to the phenylsulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
89882-57-5 |
|---|---|
分子式 |
C25H25NOS |
分子量 |
387.5 g/mol |
IUPAC 名称 |
1-tert-butyl-3,3-diphenyl-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C25H25NOS/c1-24(2,3)26-22(27)25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23(26)28-21-17-11-6-12-18-21/h4-18,23H,1-3H3 |
InChI 键 |
BLJJVRQAPBZQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1C(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)

![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
